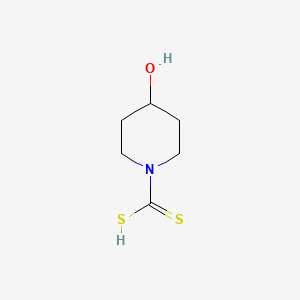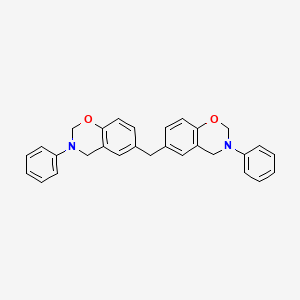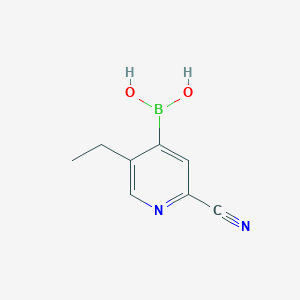
(2-Cyano-5-ethylpyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyano-5-ethylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C8H9BN2O2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both a cyano group and a boronic acid moiety in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-5-ethylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 2-cyano-5-ethylpyridine using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: (2-Cyano-5-ethylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: DMF, toluene, ethanol
Major Products:
Suzuki-Miyaura Coupling Products: Biaryl compounds
Oxidation Products: Alcohols, phenols
Substitution Products: Substituted pyridines
科学研究应用
(2-Cyano-5-ethylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Cyano-5-ethylpyridin-4-yl)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in molecular recognition and enzyme inhibition. The boronic acid moiety interacts with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity .
相似化合物的比较
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the cyano and ethyl substituents.
4-Cyanophenylboronic Acid: Similar in structure but without the ethyl group, leading to different reactivity and applications.
2-Ethylphenylboronic Acid: Lacks the cyano group, affecting its electronic properties and reactivity.
Uniqueness: (2-Cyano-5-ethylpyridin-4-yl)boronic acid is unique due to the presence of both a cyano group and an ethyl group on the pyridine ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The cyano group provides additional sites for chemical modification, while the boronic acid moiety facilitates coupling reactions .
属性
分子式 |
C8H9BN2O2 |
|---|---|
分子量 |
175.98 g/mol |
IUPAC 名称 |
(2-cyano-5-ethylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-2-6-5-11-7(4-10)3-8(6)9(12)13/h3,5,12-13H,2H2,1H3 |
InChI 键 |
UMWIETMXQZJGSP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1CC)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


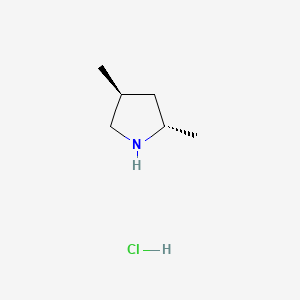
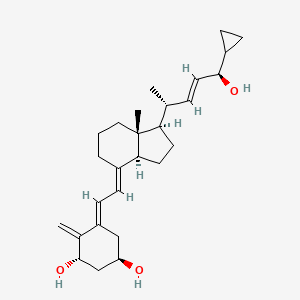
methanone](/img/structure/B14081885.png)
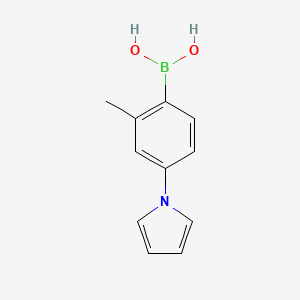

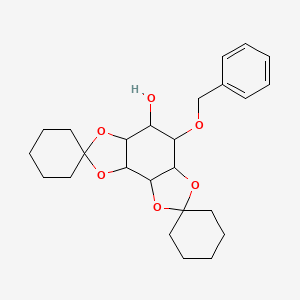

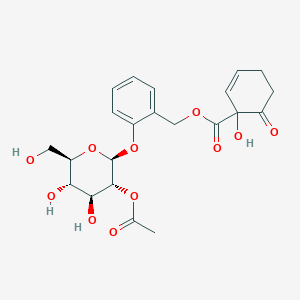
![Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14081922.png)
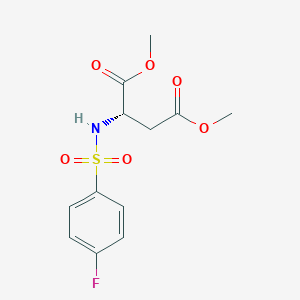
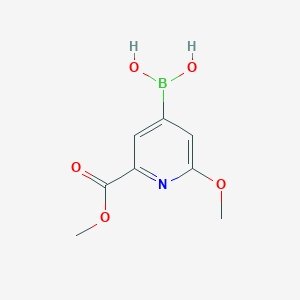
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14081951.png)
